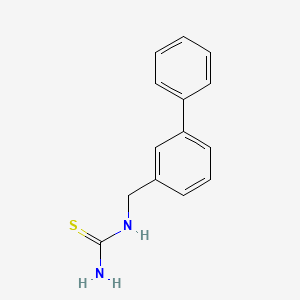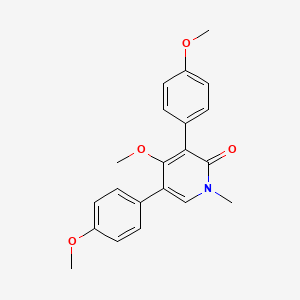
4-Methoxy-3,5-bis(4-methoxyphenyl)-1-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3,5-bis(4-methoxyphenyl)-1-methylpyridin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a pyridinone core
Vorbereitungsmethoden
The synthesis of 4-Methoxy-3,5-bis(4-methoxyphenyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the use of methoxy-substituted benzaldehydes and pyridinone derivatives under specific reaction conditions. Industrial production methods may involve optimized catalytic processes to enhance yield and purity.
Analyse Chemischer Reaktionen
4-Methoxy-3,5-bis(4-methoxyphenyl)-1-methylpyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-3,5-bis(4-methoxyphenyl)-1-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methoxy-3,5-bis(4-methoxyphenyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-3,5-bis(4-methoxyphenyl)-1-methylpyridin-2(1H)-one can be compared with similar compounds such as:
2-(4-Methoxy-3,5-bis(2-methoxy-5-(2-methylamino)ethyl)benzyl)phenyl-N-methylethanamine: This compound has a similar methoxy-substituted structure but differs in its functional groups and overall reactivity.
Pinacol boronic esters: While not structurally identical, these compounds share some synthetic and functional similarities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
920490-76-2 |
|---|---|
Molekularformel |
C21H21NO4 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
4-methoxy-3,5-bis(4-methoxyphenyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C21H21NO4/c1-22-13-18(14-5-9-16(24-2)10-6-14)20(26-4)19(21(22)23)15-7-11-17(25-3)12-8-15/h5-13H,1-4H3 |
InChI-Schlüssel |
ZFCZASDCGMFLSS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=C(C1=O)C2=CC=C(C=C2)OC)OC)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


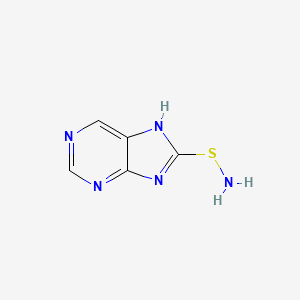
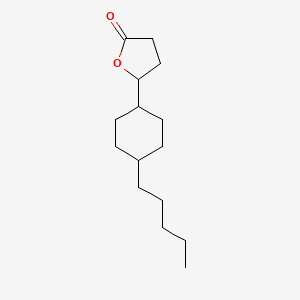
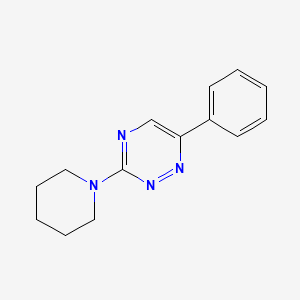
![N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine](/img/structure/B14201116.png)
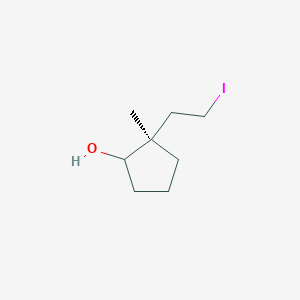
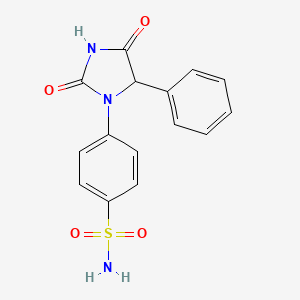
![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14201130.png)
![3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14201134.png)
![Spiro[1,4-dioxane-2,9'-fluorene]](/img/structure/B14201151.png)
![{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone](/img/structure/B14201153.png)

